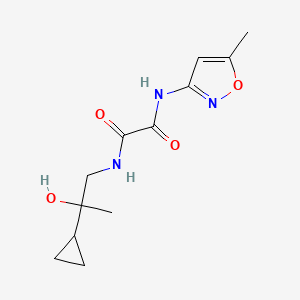

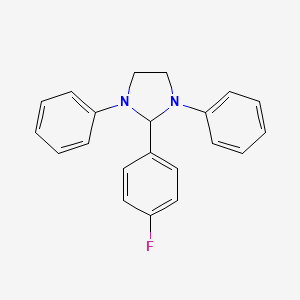

![molecular formula C11H19NO4 B2474674 tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-99-5](/img/structure/B2474674.png)

tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . The empirical formula of the compound is C11H19NO4 and it has a molecular weight of 229.27 .

Molecular Structure Analysis

The compound takes on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization . The SMILES string for the compound isOC (CCO1)C21CN (C (OC (C) (C)C)=O)C2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, was synthesized via an intramolecular lactonization reaction. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its molecular structure was determined via single-crystal X-ray diffraction analysis. This compound exhibits a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Stereochemical Analysis

In a study focused on a similar compound, 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, NMR spectroscopy was utilized for the assignment of absolute configurations. The study emphasized the importance of NOESY correlations and chemical shift anisotropy calculations for determining the stereochemistry at specific carbon centers (Jakubowska et al., 2013).

Reaction Pathways

Another study investigated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This research highlights the compound's reactivity and potential for yielding biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Chiral Synthesis

The chiral version of a similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized without using chiral catalysts or enzymes. The study provided insights into the synthesis of chiral cyclic amino acid esters, useful for further research in stereochemistry (Moriguchi et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . Precautionary statements include P301 + P310, which advise that if swallowed, one should immediately call a poison center or doctor .

Wirkmechanismus

Target of Action

The primary targets of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” are currently unknown. This compound is a spirocyclic building block and its targets would depend on the specific context in which it is used, such as the type of disease or condition being treated.

Mode of Action

The mode of action of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a spirocyclic building block, it provides a new area of chemical space with straightforward functional handles for further diversification . This suggests that it could interact with its targets in a variety of ways, depending on the specific modifications made to the compound.

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interactions with these targets. Given that this compound is a spirocyclic building block, it could potentially be used to synthesize a variety of compounds with diverse biological effects .

Eigenschaften

IUPAC Name |

tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h8,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOIOKGLSQZUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1453315-99-5 |

Source

|

| Record name | 1453315-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

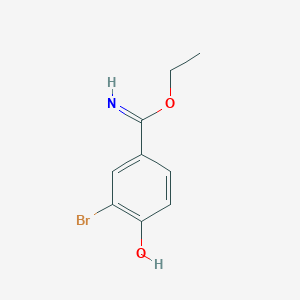

![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)

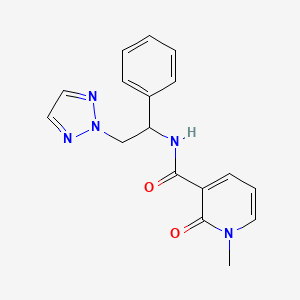

![3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2474598.png)

![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)

![8-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2474608.png)

![(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2474611.png)